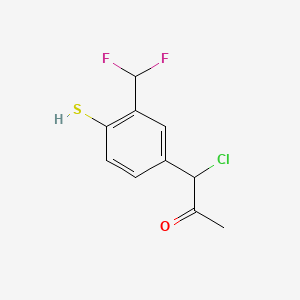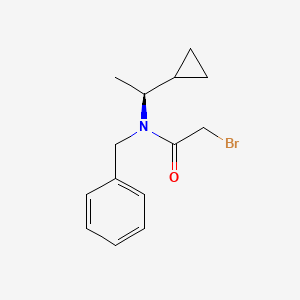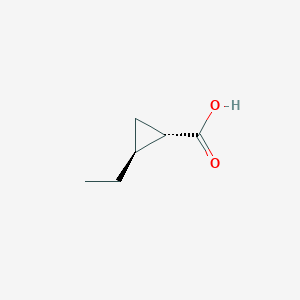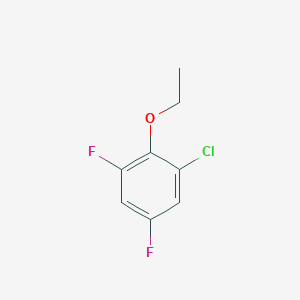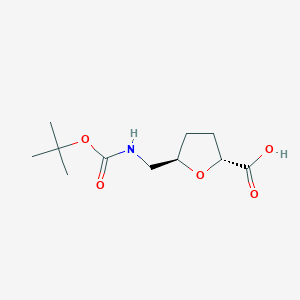
(2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its tetrahydrofuran ring, which is substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The stereochemistry of the compound is defined by the (2R,5R) configuration, indicating the specific three-dimensional arrangement of the substituents around the tetrahydrofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a suitable leaving group on the tetrahydrofuran ring.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amino group.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
(2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5S)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.
(2R,5R)-5-(((Methoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid: A similar compound with a methoxycarbonyl protecting group instead of Boc.
(2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydropyran-2-carboxylic acid: A compound with a tetrahydropyran ring instead of tetrahydrofuran.
Uniqueness
The uniqueness of (2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles. Its Boc-protected amino group provides stability during synthetic transformations, while the carboxylic acid group offers versatility in forming derivatives and conjugates.
Propriétés
Formule moléculaire |
C11H19NO5 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
(2R,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7-4-5-8(16-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |
Clé InChI |
LCUKHUMNWGIQJL-HTQZYQBOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H]1CC[C@@H](O1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCC(O1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


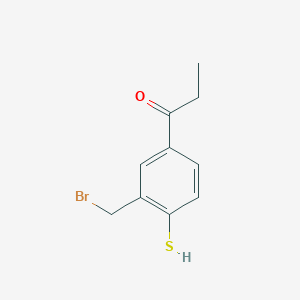

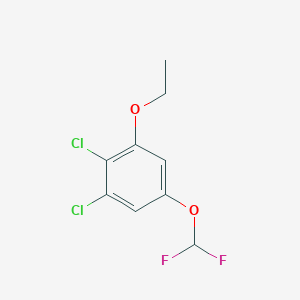

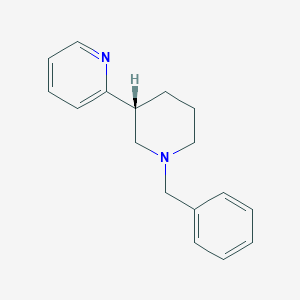
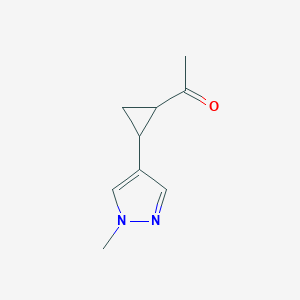
![3,7-Dibenzyl-9,9-dimethyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14048348.png)
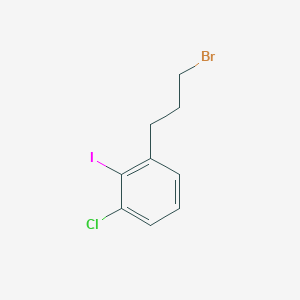
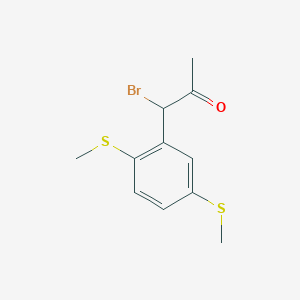
![Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14048366.png)
